An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)piperidine
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Fluorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research, development, and quality control activities.
Core Physicochemical Data
4-(4-Fluorophenyl)piperidine is an organic compound with the chemical formula C11H14FN.[1] It is recognized as a white crystalline solid.[1] This compound is almost insoluble in water at room temperature but demonstrates solubility in many organic solvents.[1] It serves as a crucial building block in the synthesis of bioactive molecules and drugs, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1]
The fundamental physicochemical properties of 4-(4-Fluorophenyl)piperidine are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C11H14FN | [1] |
| Molecular Weight | 179.23 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| pKa (Predicted) | 3.33 ± 0.10 | [1] |
| logP (Computed) | 2.1 | [2] |
| Solubility | Almost insoluble in water, soluble in many organic solvents | [1] |
| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [1] |
| Flash Point | 110.2 ± 27.3 °C | [3] |
| Vapor Pressure | 0.0136 mmHg at 25°C | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and development. The following sections outline standard experimental protocols.
2.1 Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at different pH levels, affecting its solubility and biological activity. Potentiometric titration is a high-precision technique for its determination.[4]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the active pharmaceutical ingredient (API), 4-(4-Fluorophenyl)piperidine, in a suitable buffer, diluted to a concentration of at least 10⁻⁴ M.[5]
-
Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration.[5]
-
Use a 0.15 M potassium chloride solution to maintain a constant ionic strength throughout the experiment.[5]
-
-
Instrumentation and Calibration:
-
Calibrate a potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[5]
-
-
Titration Procedure:
-
Purge the drug solution with nitrogen to remove any dissolved gases.[5]
-
Place the solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode.[5]
-
Gradually add the titrant (0.1 M sodium hydroxide for an acidic substance or 0.1 M hydrochloric acid for a basic substance) in small increments.[5]
-
Continuously monitor and record the pH at each increment, ensuring the signal drift is less than 0.01 pH units per minute before each reading.[5]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffering region on the titration curve.[6] This is the point where the concentrations of the acid and its conjugate base are equal.
-
2.2 Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is the gold standard for experimental logP determination.[8]
Methodology:
-
Preparation of Phases:
-
Partitioning:
-
Accurately weigh a small quantity of 4-(4-Fluorophenyl)piperidine and dissolve it in a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., a 50/50 mixture).[9]
-
Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[10]
-
Allow the phases to separate completely, which may be facilitated by centrifugation.
-
-
Quantification:
-
Carefully sample a precise volume from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]
-
-
Calculation:
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7]
-
2.3 Determination of Solubility
Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[12]
Methodology:
-
Sample Preparation:
-
Dissolution:
-
Add a small, known amount of the solid to the test tube.[12]
-
Stopper the test tube and shake vigorously to facilitate dissolution.[12] It is important to avoid heating the solution with your hands.[12]
-
Continue adding small increments of the solid, shaking after each addition, until a saturated solution is formed (i.e., no more solid dissolves).
-
-
Equilibration and Measurement:
-
Calculation:
-
The solubility is expressed as the mass of solute dissolved per volume or mass of solvent at the recorded temperature.
-
Experimental Workflow: Synthesis of 4-(4-Fluorophenyl)piperidine
4-(4-Fluorophenyl)piperidine is a valuable precursor in the synthesis of more complex molecules.[13][14] A common synthetic route involves the hydrogenation of a tetrahydropyridine derivative.[15]
Caption: Synthetic pathway for 4-(4-Fluorophenyl)piperidine.
References
- 1. chembk.com [chembk.com]
- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Fluorophenyl)piperidine | CAS#:37656-48-7 | Chemsrc [chemsrc.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. agilent.com [agilent.com]
- 10. enamine.net [enamine.net]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. WO1998053824A1 - Novel process - Google Patents [patents.google.com]
- 15. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
